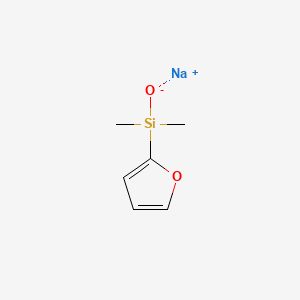

2-Furyldimethylsilanol sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

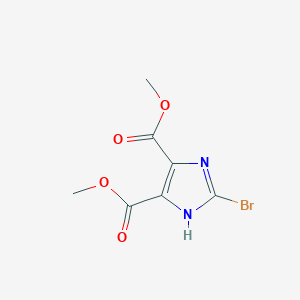

The compound 2-Furyldimethylsilanol sodium salt is not directly mentioned in the provided papers. However, the papers do discuss compounds that are structurally related to 2-Furyldimethylsilanol sodium salt. For instance, the sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one is a close structural analogue of ZM-241385 and is noted for its potential as an effector for A2a adenosine receptors, along with antiseptic activity . This suggests that the furyl group is significant in medicinal chemistry, particularly in the context of adenosine receptor modulation.

Synthesis Analysis

The synthesis of related furyl-containing sodium salts is not explicitly detailed in the provided papers. However, the sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one was successfully synthesized and its structure was confirmed using various spectroscopic methods and elemental analysis . This indicates that similar methods could potentially be applied to synthesize 2-Furyldimethylsilanol sodium salt.

Molecular Structure Analysis

The molecular structure of the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one was confirmed by X-ray diffraction analysis . This technique is crucial for determining the precise arrangement of atoms within a compound and could be used to analyze the structure of 2-Furyldimethylsilanol sodium salt, should it be synthesized.

Chemical Reactions Analysis

The hydrogenation of 4-(2-furyl)-2-oxobutenoic acid sodium salt on Raney nickel catalyst leads to various products, including the sodium salts of 4-(2-furyl)-2-oxobutanoic and 4-(2-furyl)-2-hydroxybutanoic acids . This demonstrates the reactivity of furyl-containing sodium salts under hydrogenation conditions and suggests that 2-Furyldimethylsilanol sodium salt might also undergo similar chemical reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Furyldimethylsilanol sodium salt are not directly reported, the studies on related compounds provide insights into the properties of furyl-containing sodium salts. For example, the sodium salt of 2-hydroxy-4-(2-tetrahydrofuryl) butanoic acid was detected as a product of hydrogenation, indicating that furyl sodium salts can participate in reactions leading to both aromatic and aliphatic products . This could imply that 2-Furyldimethylsilanol sodium salt may have versatile chemical behavior and could be used to synthesize a variety of derivatives.

Applications De Recherche Scientifique

Cross-Coupling Reactions

One prominent application of silanolate salts, closely related to 2-Furyldimethylsilanol sodium salt, is in cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For example, the sodium salts of allyldimethylsilanol undergo palladium-catalyzed cross-coupling with aryl bromides to afford allylated and crotylated arenes. This process has been optimized for high yields and selectivity, facilitating the synthesis of electronically varied and sterically hindered products (Denmark & Werner, 2008).

Heterocyclic Compound Synthesis

Another application is in the synthesis of pi-rich 2-aryl heterocycles, where sodium heteroarylsilanolates, potentially including 2-Furyldimethylsilanol sodium salt analogs, are cross-coupled with aryl halides. This method allows for the efficient preparation of heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and organic materials. The process benefits from the stability and reactivity of silanolates, broadening the scope of accessible heterocyclic structures (Denmark, Baird, & Regens, 2008).

Material Science Applications

In material science, compounds structurally related to 2-Furyldimethylsilanol sodium salt are used in the development of advanced materials, such as in the fabrication of anodes for sodium-ion batteries. For instance, a composite material incorporating SnO2, supported by porous carbon spheres and coated with a carbon layer, demonstrates superior performance as an anode material. This illustrates the utility of sodium salts in enhancing the electrochemical properties of battery materials, thereby contributing to energy storage solutions (Li et al., 2018).

Safety And Hazards

While specific safety and hazard information for 2-Furyldimethylsilanol sodium salt is not available in the search results, it’s important to handle all chemical compounds with care. Proper protective equipment should be worn, including gloves and eye protection, and work should be done in a well-ventilated area .

Propriétés

IUPAC Name |

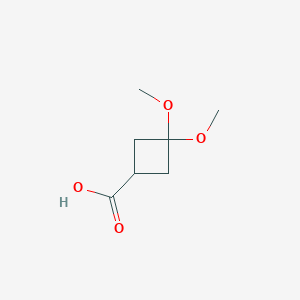

sodium;furan-2-yl-dimethyl-oxidosilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5H,1-2H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZJRCLPTAZMQQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1=CC=CO1)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NaO2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635657 |

Source

|

| Record name | Sodium (furan-2-yl)(dimethyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Furyldimethylsilanol sodium salt | |

CAS RN |

879904-88-8 |

Source

|

| Record name | Sodium (furan-2-yl)(dimethyl)silanolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.